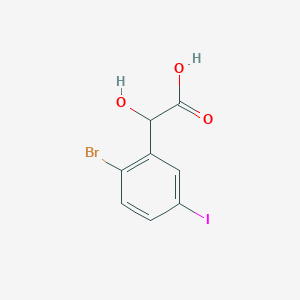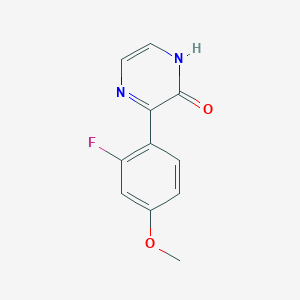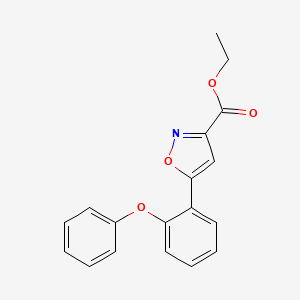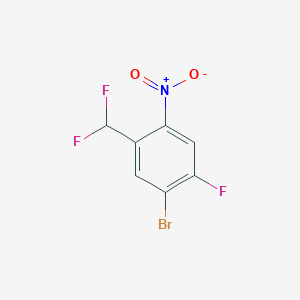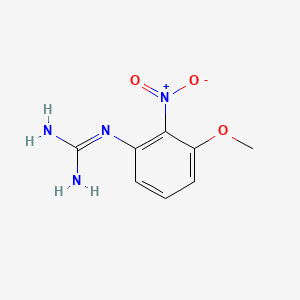
1-(3-Methoxy-2-nitrophenyl)guanidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Methoxy-2-nitrophenyl)guanidine is a compound that belongs to the class of guanidines, which are known for their versatile applications in various fields such as chemistry, biology, and medicine. The compound features a guanidine group attached to a 3-methoxy-2-nitrophenyl moiety, making it a unique structure with potential for diverse chemical reactions and applications.
準備方法
The synthesis of 1-(3-Methoxy-2-nitrophenyl)guanidine can be achieved through several routes. One common method involves the reaction of 3-methoxy-2-nitroaniline with a guanylating agent such as di(imidazole-1-yl)methanimine. The reaction typically proceeds under mild conditions, and the product is purified using techniques like flash column chromatography .
Industrial production methods for guanidines often involve the use of transition metal catalysts to facilitate the guanylation reaction. This approach allows for the efficient synthesis of multisubstituted guanidines, which are valuable in various applications .
化学反応の分析
1-(3-Methoxy-2-nitrophenyl)guanidine undergoes several types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts, boron reagents, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
1-(3-Methoxy-2-nitrophenyl)guanidine has several scientific research applications:
作用機序
The mechanism of action of 1-(3-Methoxy-2-nitrophenyl)guanidine involves its interaction with molecular targets through hydrogen bonding and other non-covalent interactions. The guanidine group is highly basic and can form stable complexes with various biological molecules, influencing their activity and function .
類似化合物との比較
1-(3-Methoxy-2-nitrophenyl)guanidine can be compared with other guanidine derivatives such as:
N,N’-Disubstituted guanidines: These compounds have similar structures but differ in their substituents, leading to variations in their chemical reactivity and applications.
Thioureas and ureas: While structurally related, these compounds have different functional groups that influence their chemical properties and biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
特性
分子式 |
C8H10N4O3 |
|---|---|
分子量 |
210.19 g/mol |
IUPAC名 |
2-(3-methoxy-2-nitrophenyl)guanidine |
InChI |
InChI=1S/C8H10N4O3/c1-15-6-4-2-3-5(11-8(9)10)7(6)12(13)14/h2-4H,1H3,(H4,9,10,11) |
InChIキー |
RTOVQRLQVVPQNE-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC(=C1[N+](=O)[O-])N=C(N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


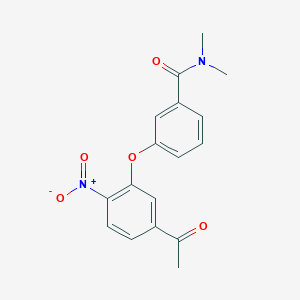
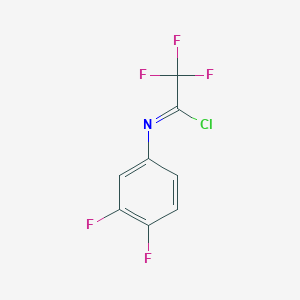
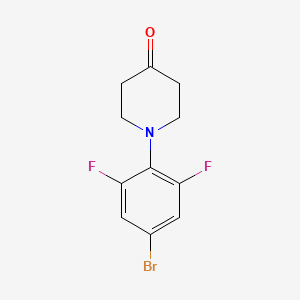

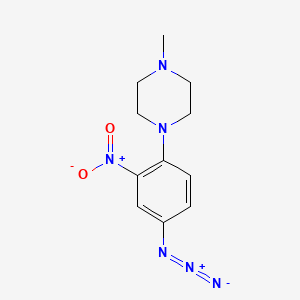
![4-[5-Chloro-2-(4-chloro-1H-1,2,3-triazol-1-yl)phenyl]-5-methoxypyridin-2(1H)-one](/img/structure/B13695716.png)
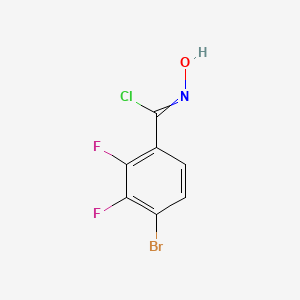
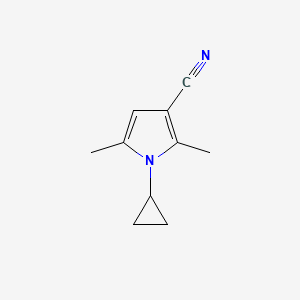
![4-[2-(Chloromethoxy)ethyl]toluene](/img/structure/B13695735.png)
